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Abstract

The precise determination of molecular weight is a cornerstone of chemical and pharmaceutical
sciences, ensuring the identity, purity, and stoichiometric integrity of synthesized compounds.
This guide provides a comprehensive technical overview of the molecular weight of 1-(2-
Methoxypyridin-3-yl)ethanone, a pivotal intermediate in modern drug discovery.[1] We will
delve beyond the theoretical value to explore the multi-faceted analytical methodologies
required for its empirical validation. This document details the causality behind experimental
choices in mass spectrometry and NMR spectroscopy, presents self-validating protocols, and
offers a framework for the rigorous characterization of this and similar heteroaromatic ketones.

Introduction: The Significance of 1-(2-
Methoxypyridin-3-yl)ethanone

1-(2-Methoxypyridin-3-yl)ethanone is a substituted pyridine derivative that serves as a critical
building block in medicinal chemistry. Its structural motifs—a methoxypyridine ring and a
reactive carbonyl group—make it a valuable precursor for the synthesis of complex, biologically
active molecules.[1] It is frequently employed as a key intermediate in the development of
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kinase inhibitors for oncology, as well as agents targeting neurological and inflammatory
diseases.[1]

In the highly regulated field of drug development, the unequivocal confirmation of a starting
material's identity is non-negotiable. The molecular weight is the most fundamental of these
identifiers. An accurate molecular weight confirms the correct elemental composition, validates
the success of a synthetic step, and is essential for all subsequent quantitative applications,
from reaction stoichiometry to formulation.

Core Physicochemical & Structural Properties

The foundational data for 1-(2-Methoxypyridin-3-yl)ethanone is summarized below. The
theoretical molecular weight is calculated from its elemental composition, based on the atomic
weights of its constituent atoms.[2]

Property Value Source(s)
Molecular Formula CsHsNO2 [1][3]
Calculated Molecular Weight 151.16 g/mol [11[3]

CAS Number 131674-40-3 [1103114]

1-(2-methoxy-3-

IUPAC Name o

pyridinyl)ethanone
Physical Form Liquid [3]
Purity (Typical) >98% [11[3]

JOYKURWXKUIHDB-
InChl Key [3]
UHFFFAOYSA-N

Experimental Determination and Structural
Validation

While the theoretical molecular weight is a calculated value, its empirical confirmation requires
sophisticated analytical techniques. A multi-pronged approach, primarily utilizing mass
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spectrometry and nuclear magnetic resonance spectroscopy, is essential for providing
irrefutable evidence of both molecular weight and isomeric structure.

Mass Spectrometry (MS): The Direct Measurement of
Mass

Mass spectrometry is the cornerstone technique for determining the molecular weight of a
compound by measuring the mass-to-charge ratio (m/z) of its ions in the gas phase.[2][5] For a
molecule like 1-(2-Methoxypyridin-3-yl)ethanone, high-resolution mass spectrometry (HRMS)
is the preferred method as it provides an accurate mass measurement, which can confirm the
elemental formula.[6][7]

« lonization Technique: Electrospray lonization (ESI) is often chosen for this type of molecule.
It is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]*
with minimal fragmentation. This simplifies the spectrum, making the molecular ion peak
easy to identify. The expected m/z for the [M+H]* ion of CsHaNO2 would be approximately
152.0657.

e Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is selected for its high resolution and
mass accuracy, allowing for the differentiation between compounds with the same nominal
mass but different elemental compositions.[6]
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Sample Preparation
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l
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;
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(CsHaNO2)

Click to download full resolution via product page

Caption: High-Resolution Mass Spectrometry workflow for molecular weight validation.
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o Sample Preparation: Prepare a stock solution of 1-(2-Methoxypyridin-3-yl)ethanone at a
concentration of 1 mg/mL in a 50:50 mixture of HPLC-grade acetonitrile and deionized water
containing 0.1% formic acid. The formic acid aids in the protonation of the molecule.

 Instrument Calibration: Calibrate the high-resolution mass spectrometer according to the
manufacturer's protocol using a known calibration standard mixture. Ensure mass accuracy
is within 5 ppm.

e Method Setup:

o lonization Mode: ESI, Positive.

[e]

Scan Range: m/z 100-500.

o

Capillary Voltage: 3.5 kV.

[¢]

Source Temperature: 120 °C.

[¢]

Infusion Rate: 5 puL/min.

» Sample Infusion: Infuse the sample solution directly into the ESI source using a syringe
pump.

o Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-quality
averaged spectrum.

o Data Analysis:

o ldentify the most abundant peak in the spectrum. For 1-(2-Methoxypyridin-3-
yl)ethanone, this should correspond to the [M+H]* ion.

o Use the instrument software to calculate the elemental composition from the measured
accurate mass of this ion.

o Confirm that the calculated formula matches CsHoNO2 and that the mass error is below 5
ppm.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Structural Confirmation

While MS directly provides the molecular weight, NMR spectroscopy provides the detailed

structural map of the molecule.[8] By confirming the connectivity of the atoms, NMR validates

the specific isomer and, by extension, the molecular formula from which the molecular weight is
calculated. For a substituted pyridine, both *H and 3C NMR are indispensable.[9][10]

H NMR: This experiment confirms the number and environment of all protons. We expect to
see signals corresponding to the acetyl methyl group (-CHs), the methoxy methyl group (-
OCHs), and the three distinct protons on the pyridine ring. The chemical shifts and coupling
constants (J-values) between the ring protons provide definitive information about their
relative positions (ortho, meta, para).[9]

13C NMR: This experiment confirms the presence of all eight carbon atoms in unique
chemical environments, including the carbonyl carbon of the ketone, the carbons of the
pyridine ring, and the two methyl carbons.

2D NMR (COSY, HSQC/HMBC): For unambiguous assignment, 2D NMR experiments are
often employed. A COSY spectrum would show correlations between coupled protons on the
pyridine ring, while HSQC and HMBC spectra would link protons to their directly attached
(one-bond) and more distant (two- or three-bond) carbons, respectively.

Sample Preparation: Dissolve 5-10 mg of 1-(2-Methoxypyridin-3-yl)ethanone in
approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5
mm NMR tube.[9]

Spectrometer Setup:

o Insert the sample into the NMR spectrometer (e.g., 400 MHz).

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution.

'H NMR Acquisition:
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o Acquire a standard 1D proton spectrum.

o Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2

seconds.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: 1024-4096 scans, spectral width of ~220 ppm, relaxation delay of 2

seconds.

o Data Processing and Interpretation:

o Process the raw data (FID) by applying Fourier transformation, phase correction, and

baseline correction.

o Integrate the *H NMR signals to determine the relative number of protons.

o Analyze the chemical shifts (ppm), multiplicities (singlet, doublet, etc.), and coupling

constants (Hz) to assign signals to specific protons and carbons in the molecule. Compare

the observed spectrum with expected values for the proposed structure.

*H Signal (ppm,

Group o 13C Signal (ppm)
multiplicity)

Acetyl -CHs ~2.6 (singlet, 3H) ~25-30

Methoxy -OCHs ~4.0 (singlet, 3H) ~55-60

Pyridine -H ~7.0-8.5 (3 distinct multiplets) ~110-165

Ketone C=0 N/A ~195-200

Note: These are approximate
chemical shift values and can
vary based on solvent and

other factors.

© 2025 BenchChem. All rights reserved. 7/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Conclusion: A Synthesis of Analytical Evidence

The molecular weight of 1-(2-Methoxypyridin-3-yl)ethanone is definitively established as
151.16 g/mol . This value, while simple to calculate theoretically, requires rigorous empirical
validation in a scientific or industrial setting. The combination of high-resolution mass
spectrometry, which provides an accurate mass and confirms the elemental formula, and NMR
spectroscopy, which elucidates the precise atomic connectivity, constitutes a self-validating
system. This dual-pronged analytical approach ensures the identity, purity, and quality of this
critical pharmaceutical intermediate, underpinning the reliability and reproducibility of the drug
development process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b136705?utm_src=pdf-custom-synthesis
https://www.myskinrecipes.com/shop/en/pyridine-derivatives/207045-1-2-methoxypyridin-3-ylethanone.html
https://www.impactanalytical.com/molecular-weight-determination/
https://www.sigmaaldrich.com/HK/zh/product/fluorochempreferredpartner/fluh99c88aea?context=bbe
https://chemsigma.com/product/product?productname=methoxypyridin-ethanone&casno=131674-40-3
https://www.vanderbilt.edu/AnS/Chemistry/Rizzo/chem220a/Ch12slides.pdf
https://www.creative-proteomics.com/blog/relative-accurate-molecular-weight.htm
https://www.creative-proteomics.com/blog/relative-accurate-molecular-weight.htm
https://www.scribd.com/document/410016008/determination-of-molecular-weight-by-mass-spectroscopy
https://www.smbstcollege.com/uploads/department/Structure_elucidation_by_NMR_3ed_-_Breitmaier.pdf
https://pdf.benchchem.com/72/Technical_Support_Center_Interpreting_Complex_NMR_Spectra_of_Substituted_Pyridines.pdf
https://www.researchgate.net/publication/233784137_NMR_spectroscopic_investigation_of_p_-substituted_2446-tetraphenyl-14-dihydropyridines_and_their_oxa_and_thia_analogues
https://www.benchchem.com/product/b136705#1-2-methoxypyridin-3-yl-ethanone-molecular-weight
https://www.benchchem.com/product/b136705#1-2-methoxypyridin-3-yl-ethanone-molecular-weight
https://www.benchchem.com/product/b136705#1-2-methoxypyridin-3-yl-ethanone-molecular-weight
https://www.benchchem.com/product/b136705#1-2-methoxypyridin-3-yl-ethanone-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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